molecular formula C25H27N9NaO8S2 B193829 Cefoperazone sodium CAS No. 62893-20-3

Cefoperazone sodium

Cat. No.: B193829
CAS No.: 62893-20-3
M. Wt: 668.7 g/mol
InChI Key: NMANBWFYJSWTBZ-WERGMSTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of cefoperazone sodium involves several steps. One method includes reacting cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. Seed crystals are added to induce crystallization, and the solvent is replaced to obtain the final product . Another method involves dissolving cefoperazone acid in acetone, adding sodium bicarbonate solution, and controlling the temperature to induce crystallization . These methods ensure high purity and stability of the final product.

Scientific Research Applications

Pharmacological Properties

Cefoperazone sodium has a molecular weight of 667.65 g/mol and is known for its high solubility in water. It is often combined with sulbactam sodium to enhance its antimicrobial activity against resistant strains of bacteria. The pharmacokinetics of cefoperazone indicate that approximately 25% of the administered dose is excreted through the kidneys, while a significant portion is eliminated via bile .

Clinical Applications

This compound is indicated for treating various infections, including:

  • Surgical Site Infections (SSIs) : A recent study analyzed the efficacy of this compound combined with sulbactam sodium in managing SSIs compared to cefuroxime. The results showed a cure rate of 58.18% in the observation group treated with cefoperazone, significantly higher than the 32.73% cure rate in the control group .
  • Respiratory Tract Infections : In multicenter trials, this compound demonstrated satisfactory clinical outcomes in treating respiratory tract infections, achieving response rates between 91% and 94% across different studies .
  • Urinary Tract Infections : The drug has been effective in treating urinary tract infections, with clinical response rates reported at around 94% .
  • Skin and Soft Tissue Infections : Clinical trials have shown cefoperazone's effectiveness against skin infections, contributing to its broad-spectrum utility .

Case Study 1: Surgical Site Infections

A retrospective analysis involved 110 patients with confirmed SSIs treated from December 2020 to December 2023. The study revealed that patients receiving this compound and sulbactam sodium had an overall efficacy rate of 94.55%, significantly outperforming those treated with cefuroxime, which had an efficacy rate of 70.91%. The statistical significance was confirmed with a Chi-square value of 9.16 (p < 0.05) .

Case Study 2: Multicenter Clinical Trial

In a comprehensive multicenter trial involving 1,659 adults across various countries, this compound was administered for serious bacterial infections. The treatment resulted in satisfactory clinical responses in approximately 91% of patients with respiratory infections and 94% with urinary tract infections . Side effects were minimal, with only a small percentage experiencing increased prothrombin time or diarrhea .

Data Table: Efficacy Rates of this compound in Various Infections

Infection TypeEfficacy Rate (%)Reference
Surgical Site Infections94.55
Respiratory Tract Infections91 - 94
Urinary Tract Infections94
Skin and Soft Tissue InfectionsNot specified

Biological Activity

Cefoperazone sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against a variety of Gram-positive and Gram-negative bacteria, making it a valuable option in treating serious bacterial infections, especially in surgical settings and for patients with compromised immune systems. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and associated adverse effects.

Cefoperazone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The antibiotic is particularly effective against bacteria that produce beta-lactamase enzymes, which can inactivate many antibiotics. The combination of cefoperazone with sulbactam sodium, a beta-lactamase inhibitor, enhances its efficacy against resistant strains by preventing the breakdown of cefoperazone .

Efficacy in Clinical Studies

Numerous studies have assessed the effectiveness of this compound in treating various infections. Below is a summary of key findings from recent clinical trials:

Study TypePatient PopulationTreatment RegimenClinical Response RateNotable Findings
Retrospective Study110 patients with SSIsCefoperazone + Sulbactam (n=55) vs. Cefuroxime (n=55)94.55% (Cefoperazone) vs. 70.91% (Cefuroxime)Significant difference in cure rates (p < 0.05)
Multicenter Trial1,659 adults with serious infections1-2 g IV twice daily for 8-10 days91% for respiratory infections; 94% for urinary tract infectionsEffective against resistant organisms like Pseudomonas aeruginosa
Case ReportPatient undergoing cesarean sectionCefoperazone + Sulbactam + MetronidazoleRash and itching reported as adverse effectsHighlighted potential allergic reactions

Case Study: Surgical Site Infections

A recent study evaluated the use of this compound combined with sulbactam sodium for managing surgical site infections (SSIs). Out of 110 patients, those treated with this combination showed a cure rate of 58.18% compared to 32.73% in the control group receiving cefuroxime. The overall efficacy rate was significantly higher at 94.55% versus 70.91% , indicating that cefoperazone's broad-spectrum activity effectively addressed infections caused by resistant bacteria .

Pharmacokinetics

Cefoperazone has a mean serum half-life of approximately 2 hours , allowing for flexible dosing schedules. It is primarily excreted via bile rather than urine, which is advantageous for patients with renal impairment . The drug demonstrates high protein binding, ranging from 82% to 93% depending on serum concentration, which influences its distribution and efficacy .

Adverse Effects

While this compound is generally well-tolerated, some patients may experience adverse reactions. The most common include:

  • Mild to Moderate Reactions : Occurred in about 10% of patients across various studies.
  • Severe Reactions : Rare but can include anaphylactic shock and skin rashes as reported in case studies .
  • Gastrointestinal Effects : Diarrhea and other gastrointestinal disturbances have been noted.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of cefoperazone sodium in pharmaceutical formulations?

Methodological Answer:

  • Identification : Use infrared (IR) spectroscopy to compare sample spectra with this compound reference standards. Peaks at identical wave numbers confirm structural integrity .
  • Purity Testing : Perform heavy metal analysis (≤20 ppm via Method 4) and arsenic testing (≤2 ppm) using pharmacopeial protocols. Validate clarity and color by dissolving 1.0 g in water; solutions should remain clear and pale yellow .
  • Optical Rotation : Measure [α]²⁰D values (-15° to -25°) in aqueous solutions to verify stereochemical consistency .

Q. What key physicochemical properties of this compound influence experimental design in pharmacokinetic studies?

Methodological Answer:

  • Solubility : this compound is highly water-soluble but insoluble in acetone and ether. This affects solvent selection for dissolution testing and formulation stability studies .
  • pH Sensitivity : Solutions (1.0 g in 4 mL water) must maintain pH 4.5–6.5. Deviations may degrade the compound or alter bioavailability .
  • Stability : Store lyophilized powder below 25°C to prevent degradation. Reconstituted solutions do not require light protection .

Q. What are the standard analytical methods for quantifying this compound in injectable formulations?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection, referencing pharmacopeial monographs for column specifications and mobile phase composition.
  • Spectrophotometry : UV-Vis absorption at 254 nm for routine quantification, validated against certified reference materials .

Advanced Research Questions

Q. How can researchers address discrepancies in data when comparing this compound’s antibacterial efficacy across different bacterial strains?

Methodological Answer:

  • Controlled Replicates : Conduct triplicate experiments under standardized conditions (e.g., Mueller-Hinton agar, 35°C incubation) to minimize variability .
  • Statistical Analysis : Apply ANOVA to identify significant differences in zone-of-inhibition measurements. Cross-validate with broth microdilution MIC assays .
  • Data Transparency : Document all experimental parameters (e.g., inoculum size, agar batch) to enable reproducibility and meta-analysis .

Q. What challenges arise in developing universal quantitative models for this compound across manufacturers, and how can they be resolved?

Methodological Answer:

  • Challenge : Variability in excipients and crystallinity between manufacturers affects near-infrared (NIR) spectral data .
  • Resolution : Use partial least squares (PLS) regression to build multivariate models. Validate with 19 batches from 9 manufacturers, ensuring spectral preprocessing (e.g., SNV, detrending) to normalize matrix effects .

Q. How can differential pulse voltammetry (DPV) be optimized for detecting this compound in complex biological matrices?

Methodological Answer:

  • Electrode Selection : Use glassy carbon electrodes modified with graphene oxide to enhance sensitivity.
  • Cyclic Voltammetry Pre-screening : Identify redox peaks in phosphate buffer (pH 7.4) to establish optimal potential windows .
  • Matrix Interference Mitigation : Apply standard addition methods or solid-phase extraction to isolate cefoperazone from plasma proteins .

Q. What methodological frameworks are recommended for studying this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Use ICH Q1A guidelines to expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify breakdown products .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage temperatures .

Q. How can researchers design studies to investigate this compound’s role in antibiotic resistance mechanisms?

Methodological Answer:

  • Genomic Sequencing : Isolate resistant bacterial strains and identify β-lactamase genes (e.g., ampC, blaTEM) via PCR and whole-genome sequencing .
  • Enzyme Inhibition Assays : Co-administer cefoperazone with β-lactamase inhibitors (e.g., sulbactam) to quantify synergy using checkerboard titration .

Q. Methodological Best Practices

Q. What strategies ensure reproducibility in this compound research?

Methodological Answer:

  • Detailed Protocols : Follow pharmacopeial guidelines for sample preparation and instrumentation calibration .
  • Open Data Practices : Share raw spectra, chromatograms, and statistical code in supplementary materials to enable independent verification .

Q. How can the PICOT framework be applied to structure clinical research questions on this compound?

Methodological Answer:

  • Population : Specify patient demographics (e.g., adults with nosocomial pneumonia).
  • Intervention : Define dosing regimens (e.g., 2 g IV q12h).
  • Comparison : Use comparator antibiotics (e.g., ceftazidime).
  • Outcome : Measure clinical cure rates or adverse events (e.g., hypoprothrombinemia).
  • Time : Set follow-up periods (e.g., 14 days post-treatment) .

Properties

Key on ui mechanism of action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.

CAS No.

62893-20-3

Molecular Formula

C25H27N9NaO8S2

Molecular Weight

668.7 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1

InChI Key

NMANBWFYJSWTBZ-WERGMSTESA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]

Appearance

White to Off-White Solid

melting_point

188-190

Key on ui other cas no.

62893-20-3

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

62893-19-0 (Parent)

Synonyms

(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Bioperazone;  CP 52640-2;  Cefazone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cefoperazone sodium
Cefoperazone sodium
Cefoperazone sodium
Cefoperazone sodium
Cefoperazone sodium
Cefoperazone sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.